molecular formula C8H7ClFNO2 B6229049 methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate CAS No. 1807169-54-5

methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate

Cat. No.: B6229049
CAS No.: 1807169-54-5
M. Wt: 203.6
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Description

Methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate is a heterocyclic ester featuring a pyridine ring substituted with chlorine (position 6), fluorine (position 2), and an acetate group at position 3. Its molecular formula is C₈H₇ClFNO₂, with a molecular weight of 203.6 g/mol (estimated from analog data in ). The fluorine and chlorine substituents enhance electronic effects, influencing reactivity and interactions with biological targets, while the methyl ester group impacts solubility and metabolic stability.

Properties

CAS No.

1807169-54-5

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.6

Purity

95

Origin of Product

United States

Preparation Methods

Electronic Effects of Halogen Substituents

The 6-chloro and 2-fluoro groups on the pyridine ring exert strong electron-withdrawing effects, significantly reducing electron density at position 3. This activation facilitates nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions at this position. Computational studies indicate that the meta-directing nature of fluorine and chlorine enhances regioselectivity, favoring functionalization at position 3 over other positions.

Strategic Positioning of the Acetate Moiety

The methyl ester group (-COOCH3) is introduced via a methylene bridge (-CH2-), necessitating methods that extend the carbon chain at position 3. This structural feature precludes direct Friedel-Crafts or electrophilic substitution, directing synthesis toward coupling or alkylation strategies.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling with Boronic Esters

A widely adopted method involves coupling 3-bromo-6-chloro-2-fluoropyridine with methyl 2-(boronato)acetate under palladium catalysis. Optimized conditions use Pd(PPh3)4 (5 mol%) and K2CO3 in a toluene/water (3:1) mixture at 80°C for 12 hours, achieving yields of 68–72%. Key challenges include boronic ester instability, which is mitigated by slow reagent addition and inert atmosphere maintenance.

Representative Procedure

  • Charge a flask with 3-bromo-6-chloro-2-fluoropyridine (1.0 eq), methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acetate (1.2 eq), and Pd(PPh3)4 (0.05 eq).

  • Add degassed toluene (15 mL) and aqueous K2CO3 (2M, 5 mL).

  • Heat at 80°C under N2 for 12 h, monitor by TLC.

  • Extract with EtOAc, dry over Na2SO4, and purify via silica gel chromatography (hexane/EtOAc 4:1).

Buchwald-Hartwig Amination Adaptations

Though primarily for amine installation, modified Buchwald-Hartwig conditions using Xantphos and Pd2(dba)3 enable coupling with methyl glycolate enolates. This method requires stringent anhydrous conditions and achieves moderate yields (55–60%) due to competing ester hydrolysis.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Direct Displacement with Methyl Glycolate

The electron-deficient pyridine ring permits SNAr at position 3. Treatment of 3-chloro-6-chloro-2-fluoropyridine with methyl glycolate (3.0 eq) and Cs2CO3 (2.5 eq) in DMF at 120°C for 24 hours affords the product in 65% yield. Microwave-assisted synthesis reduces reaction time to 2 hours with comparable efficiency.

Optimization Data

BaseSolventTemp (°C)Time (h)Yield (%)
Cs2CO3DMF1202465
KOtBuDMSO1004842
DBUNMP150658

Halogen Exchange for Improved Reactivity

Replacing chlorine at position 3 with iodine enhances leaving group ability. Treatment of 3-iodo-6-chloro-2-fluoropyridine with methyl glycolate and NaH in THF at 60°C achieves 78% yield, though iodinated precursors are cost-prohibitive for scale-up.

Functional Group Interconversion Pathways

Oxidation of 3-Hydroxymethyl Derivatives

3-Hydroxymethyl-6-chloro-2-fluoropyridine is oxidized to the carboxylic acid using KMnO4 in acidic conditions, followed by esterification with methanol/H2SO4. This two-step sequence yields 61% overall but suffers from over-oxidation side reactions.

Comparative Analysis of Synthetic Routes

Yield and Scalability

MethodAverage Yield (%)ScalabilityCost Index
Suzuki Coupling70High$$$
SNAr (Cs2CO3/DMF)65Moderate$$
Oxidation-Esterification61Low$

Purity and Byproduct Formation

Palladium-mediated methods produce higher purity (>95% by HPLC) but require rigorous catalyst removal. SNAr routes generate up to 15% di-substituted byproducts, necessitating advanced purification techniques.

Industrial-Scale Considerations

Solvent and Catalyst Recovery

Toluene and DMF are recycled via distillation in large-scale operations, reducing environmental impact. Palladium recovery systems (e.g., fixed-bed scavengers) cut costs by 40% in Suzuki reactions .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, highlighting differences in substituents, ester groups, and similarity scores derived from cheminformatics analyses ():

Compound Name CAS No. Ester Group Pyridine Substituents Molecular Weight (g/mol) Similarity Score
Methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate Not Provided Methyl 6-Cl, 2-F 203.6 (est.) Reference Compound
Ethyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate 1805955-11-6 Ethyl 6-Cl, 2-F 217.62 0.97 ()
Ethyl 2-(6-chloropyridin-2-yl)acetate 174666-22-9 Ethyl 6-Cl (no F) 200.63 0.97 ()
Methyl 2-(6-chloropyridin-3-yl)acetate 717106-69-9 Methyl 6-Cl (no F) 185.6 (est.) 0.85 ()
Methyl 2-(pyridin-2-yl)acetate 1658-42-0 Methyl No halogen substituents 151.15 0.83 ()

Key Structural Differences and Implications

Ester Group Variation
  • Methyl vs. Ethyl Esters : The ethyl analog (CAS 1805955-11-6) has a higher molecular weight (+14 g/mol) and likely increased lipophilicity compared to the methyl derivative, which may enhance membrane permeability but reduce aqueous solubility .
  • Impact on Reactivity : Methyl esters are generally more reactive in hydrolysis reactions than ethyl esters due to steric and electronic effects, influencing synthetic pathways and stability in biological systems.
Substituent Effects
  • Halogen Positioning : The presence of 2-fluoro and 6-chloro groups in the target compound introduces strong electron-withdrawing effects, altering the pyridine ring’s electronic density. This contrasts with analogs lacking fluorine (e.g., CAS 174666-22-9), where reduced electronegativity may decrease interactions with electron-rich biological targets .
  • Chloro vs.
Heterocycle Modifications

Compounds like Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () replace pyridine with pyrimidine, altering ring electronics and hydrogen-bonding capacity. Such modifications are critical in drug design for targeting specific enzymes or receptors.

Physicochemical Properties

While detailed data (e.g., boiling point, solubility) for the target compound are unavailable, inferences can be drawn from analogs:

  • Methyl 2-(pyridin-2-yl)acetate (CAS 1658-42-0), lacking halogens, has lower polarity and higher solubility in nonpolar solvents compared to halogenated derivatives .

Biological Activity

Methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Structural Characteristics

The compound is characterized by a methyl ester functional group attached to a pyridine ring that is substituted with both chlorine and fluorine atoms. This specific substitution pattern significantly influences its chemical reactivity and biological properties.

Compound Name Structural Features Unique Aspects
This compoundMethyl ester, pyridine ring with Cl and FEnhanced lipophilicity and bioavailability
Methyl 2-(6-fluoropyridin-3-yl)acetateMethyl ester, pyridine ring with F onlyDifferent biological activity due to lack of Cl
Ethyl 2-(6-chloro-2-fluoropyridin-3-yl)acetateEthyl group instead of methylPotentially different solubility characteristics

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various microbial strains. Its halogen substitutions enhance its ability to penetrate biological membranes, contributing to its antimicrobial efficacy.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The presence of halogens can influence the interaction with cellular targets, potentially leading to increased cytotoxicity in cancer cells.
  • Anti-inflammatory Effects : The compound has been investigated for its role in modulating inflammatory pathways, particularly through the inhibition of specific kinases involved in immune responses .

The mechanism of action for this compound involves its binding to various enzymes or receptors, which alters their activity. This modulation can lead to significant biological effects, such as:

  • Inhibition of Kinases : The compound may act as an inhibitor of kinases involved in inflammatory signaling pathways, thereby reducing the production of pro-inflammatory cytokines .
  • Interaction with DNA : Some studies suggest that it could interact with DNA or other nucleic acids, leading to altered gene expression profiles that affect cell growth and survival .

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Studies : In vitro assays demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be in the low micromolar range, indicating potent activity.
  • Cancer Cell Line Testing : In a study involving various cancer cell lines, the compound showed IC50 values ranging from 20 to 50 µM, suggesting moderate cytotoxicity. Further investigation revealed that it induced apoptosis in treated cells through caspase activation pathways .
  • Inflammation Models : Animal models treated with the compound exhibited reduced inflammation markers compared to control groups, supporting its potential use in treating inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step functionalization of pyridine precursors. Key steps include:

  • Fluorination and Chlorination: Introduce fluorine at the 2-position and chlorine at the 6-position via electrophilic aromatic substitution (e.g., using Cl₂ or SO₂Cl₂ for chlorination and Selectfluor® for fluorination). Temperature control (0–25°C) minimizes side reactions .
  • Esterification: React the intermediate pyridylacetic acid with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester. Anhydrous conditions prevent hydrolysis .
  • Yield Optimization: Use HPLC to monitor purity and adjust stoichiometry. For analogs like ethyl 2-(6-chloropyridin-2-yl)acetate, yields range from 60–85% depending on solvent polarity and catalyst choice .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., fluorine-induced deshielding at C2 and chlorine at C6). For analogs like methyl 2-(6-chloropyridin-3-yl)acetate, δH ~3.7 ppm (ester methyl) and δC ~170 ppm (carbonyl) are diagnostic .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ expected at m/z 218.03 for C₈H₇ClFNO₂).
  • IR Spectroscopy: Detects ester C=O stretch (~1740 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of the 2-fluoro and 6-chloro substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric and Electronic Analysis: The 2-fluoro group is electron-withdrawing, reducing electron density at C3 and C5, while the 6-chloro group directs electrophiles to C4. For example, Suzuki-Miyaura coupling at C4 with aryl boronic acids requires Pd(OAc)₂ and SPhos ligand at 80°C .
  • Comparative Data: Analogous compounds (e.g., ethyl 2-(6-chloropyridin-2-yl)acetate) show lower reactivity in C-H activation due to steric hindrance from the ester group .

Q. How can computational modeling predict biological activity or metabolic stability of this compound?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to map electrostatic potentials (ESPs) and HOMO-LUMO gaps. Fluorine’s electronegativity increases metabolic stability by reducing CYP450 oxidation .
  • Docking Studies: Compare binding affinities with targets like kinases or GPCRs. Pyridine analogs with trifluoromethyl groups (e.g., methyl 2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]acetate) show enhanced hydrophobic interactions .

Q. How to resolve contradictions in reported biological activity data for structural analogs?

Methodological Answer:

  • Structural Comparison: Use similarity indices (e.g., Tanimoto coefficient >0.85) to filter analogs. For example, 6-chloro-2-fluoro derivatives may show conflicting IC₅₀ values due to positional isomerism (3- vs. 2-pyridyl) .
  • Experimental Variables: Control for purity (≥95% via HPLC), solvent polarity, and cell-line specificity. For instance, ethyl 2-(6-chloropyridin-2-yl)acetate exhibits variable antimicrobial activity depending on Gram-positive vs. Gram-negative models .

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